![molecular formula C36H42N2O8S B14750386 Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline moiety, a sulfonyl group, and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group and the tetrahydropyran ring. The final step involves the esterification of carbamic acid with the desired substituents. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroquinoline derivatives, and various substituted esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in cell biology and biochemistry.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety may interact with nucleic acids, while the sulfonyl group may interact with proteins. These interactions can modulate biological pathways and processes, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, sulfonyl esters, and tetrahydropyran-containing molecules. Examples include:
- Quinoline-2-carboxylic acid derivatives
- Sulfonylurea compounds
- Tetrahydropyran-2-yl esters
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C36H42N2O8S |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(2S)-3-[2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H42N2O8S/c1-25-9-17-31(18-10-25)47(40,41)44-24-30(45-34-8-6-7-21-42-34)23-43-29-16-20-33-27(22-29)13-19-32(37-33)26-11-14-28(15-12-26)38(5)35(39)46-36(2,3)4/h9-20,22,30,34H,6-8,21,23-24H2,1-5H3/t30-,34?/m0/s1 |
InChI Key |
SFJUTCLRTXAVQJ-LUWJBUJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)

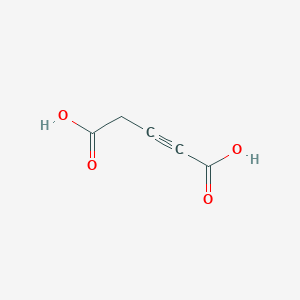
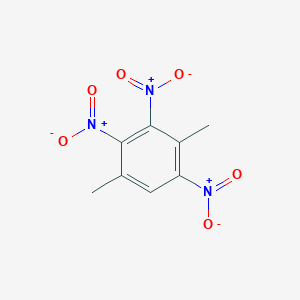

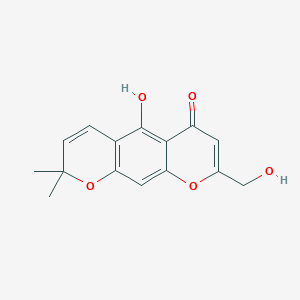

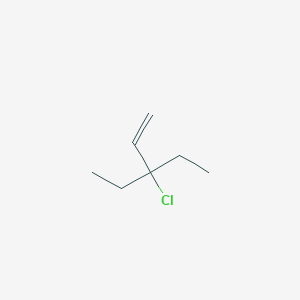

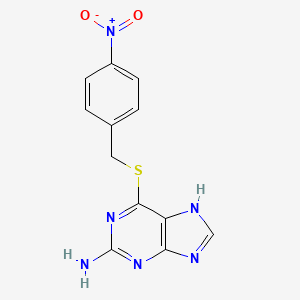
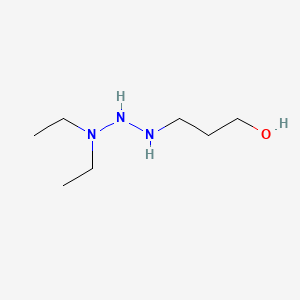

![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

